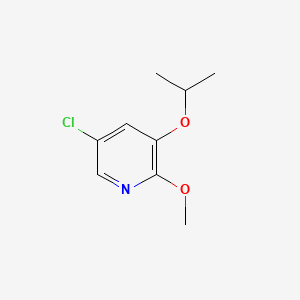

5-Chloro-3-isopropoxy-2-methoxypyridine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in chemical research, particularly in medicinal chemistry. rsc.orgnih.gov Its presence is ubiquitous in a vast number of biologically active compounds and approved pharmaceutical agents. rsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov

Furthermore, the pyridine scaffold is a versatile platform for chemical modification, allowing for the introduction of various substituents at its carbon positions. This enables the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design and development. wisdomlib.org The diverse range of biological activities associated with pyridine derivatives includes anticancer, antimicrobial, anti-inflammatory, and herbicidal properties. rsc.orgresearchgate.netepo.org

Overview of Substituted Pyridine Synthesis Strategies

The synthesis of substituted pyridines is a well-established area of organic chemistry, with numerous methods developed to construct this important heterocyclic system. Classical methods often involve the condensation of carbonyl compounds with ammonia (B1221849) or amines. The Hantzsch pyridine synthesis, for example, is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.

More contemporary approaches offer greater flexibility and control over the substitution pattern. These include:

Cross-coupling reactions: Palladium-catalyzed reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds to a pre-existing pyridine ring. nih.gov

Cycloaddition reactions: The [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals like cobalt, provides a direct route to polysubstituted pyridines. rsc.org

Ring transformation reactions: The conversion of other heterocyclic systems into pyridines is also a viable strategy.

Functionalization of pre-formed rings: The direct C-H activation and functionalization of pyridine and its simple derivatives have emerged as an efficient way to introduce complexity.

The choice of synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For a polysubstituted pyridine like 5-Chloro-3-isopropoxy-2-methoxypyridine, a multi-step synthesis involving the sequential introduction of functional groups onto a pyridine core is a common approach.

Rationale for Investigating this compound

The specific interest in this compound stems from its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The substitution pattern of this compound is not arbitrary; each substituent is strategically placed to facilitate further chemical transformations or to become an integral part of the final target molecule's pharmacophore.

Specifically, this compound has been identified as a building block in the development of novel antiviral agents. Its structure is designed to be incorporated into larger molecular frameworks that are being investigated for their ability to inhibit viral replication.

Research Objectives and Scope for this compound

The primary research objective for the synthesis and use of this compound is to serve as a crucial component in the construction of novel substituted oxadiazole derivatives. These resulting compounds have been investigated for their potential to treat infections caused by the Hepatitis C virus (HCV).

Chemical Compound Data

Below are tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1228957-00-3 |

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol |

| Canonical SMILES | CC(C)OC1=C(C=C(N=C1)Cl)OC |

| Physical State | Not publicly available |

| Solubility | Not publicly available |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ammonia |

| Hepatitis C virus (HCV) |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxy-3-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-6(2)13-8-4-7(10)5-11-9(8)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRIAFWTSZSAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682445 | |

| Record name | 5-Chloro-2-methoxy-3-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228957-00-3 | |

| Record name | 5-Chloro-2-methoxy-3-(1-methylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxy-3-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 3 Isopropoxy 2 Methoxypyridine

Precursor Synthesis and Functionalization Approaches

The initial stages of synthesizing 5-Chloro-3-isopropoxy-2-methoxypyridine are centered on creating a suitably substituted pyridine (B92270) core. This often involves the synthesis of halogenated pyridines which can then be modified through alkoxylation reactions.

Synthesis of Halogenated Pyridine Precursors

The synthesis of halogenated pyridine precursors is a critical first step. Compounds like 2,5-dichloropyridine serve as a common starting point. The synthesis of such precursors can be achieved through various methods, including direct chlorination of pyridine or through multi-step sequences involving other pyridine derivatives.

Another relevant precursor is a 5-bromo-2-chloropyridine derivative, which can be used to introduce different functionalities at various positions of the pyridine ring. For instance, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine has been utilized as a versatile intermediate for creating pentasubstituted pyridines. researchgate.net This highlights the strategic use of poly-halogenated pyridines to achieve specific substitution patterns through selective reactions at each halogenated site.

The general approach often involves creating a pyridine ring with leaving groups (halogens) at positions that will ultimately be substituted with the desired alkoxy groups. The reactivity of these halogens can be tuned by the electronic nature of other substituents on the ring.

Alkoxylation Reactions in Pyridine Derivatives

Alkoxylation is a chemical process that introduces an alkoxy group onto a molecule. wikipedia.orgschaerer-surfactants.com In the context of pyridine synthesis, this typically involves the reaction of a halogenated pyridine with an alcohol in the presence of a base. frontiersin.orgresearchgate.net For the synthesis of this compound, two different alkoxy groups need to be introduced: a methoxy (B1213986) group and an isopropoxy group.

The sequence of these alkoxylation reactions is important. Often, one of the halogens on a di- or tri-halogenated pyridine is more reactive than the others, allowing for selective substitution. For example, in a molecule like 2,5-dichloropyridine, the chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position. lookchem.comyoutube.comyoutube.com This differential reactivity can be exploited to first introduce the methoxy group at the 2-position, followed by the introduction of the isopropoxy group at another position in a subsequent step.

The reaction conditions for alkoxylation, such as the choice of base, solvent, and temperature, can significantly influence the yield and selectivity of the reaction. Common bases used include sodium hydride, potassium hydroxide, and various alkoxides. The reaction is typically carried out in an anhydrous solvent to prevent unwanted side reactions.

Targeted Synthesis of this compound

With the necessary precursors in hand, the targeted synthesis of this compound can proceed through several strategic pathways. These routes often leverage well-established reaction mechanisms in heterocyclic chemistry.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient, such as pyridine. masterorganicchemistry.comnih.gov In the synthesis of this compound, SNAr reactions are pivotal for introducing the alkoxy groups.

Starting from a di-halogenated pyridine like 2,5-dichloropyridine, the first SNAr reaction would typically involve the substitution of the more reactive chlorine atom (usually at the 2- or 6-position) with a methoxide source. youtube.comyoutube.com The presence of the nitrogen atom in the pyridine ring activates the ortho and para positions towards nucleophilic attack. youtube.com

Following the initial methoxylation, a second SNAr reaction would be required to introduce the isopropoxy group at the 3-position. This can be more challenging as the 3-position is less activated. However, by carefully selecting the reaction conditions and potentially using a stronger nucleophile or higher temperatures, this transformation can be achieved. The remaining chlorine at the 5-position is generally less reactive towards nucleophilic substitution, allowing it to remain on the ring.

Organometallic Approaches

Organometallic chemistry offers powerful tools for the functionalization of pyridine rings. nih.gov Methods such as lithiation, halogen-magnesium exchange, and cross-coupling reactions provide alternative routes to introduce substituents with high regioselectivity.

One potential organometallic strategy involves the directed ortho-metalation of a substituted pyridine. For example, a methoxy group at the 2-position can direct a strong base like n-butyllithium to deprotonate the adjacent 3-position. The resulting lithiated species can then react with an electrophilic source of the isopropoxy group. However, direct introduction of an isopropoxy group in this manner is not straightforward. A more common approach would be to introduce a different functional group that can later be converted to the isopropoxy group.

Alternatively, halogen-magnesium exchange can be used to convert a bromo- or iodo-pyridine into a Grignard reagent, which can then participate in various coupling reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are also widely used to form carbon-carbon or carbon-heteroatom bonds on the pyridine ring. beilstein-journals.org While these are powerful methods, their direct application for introducing an isopropoxy group might be less common than SNAr approaches for this specific target molecule.

Multi-step Synthetic Route Optimization

An example of a potential optimized route could start with 2,5-dichloropyridine. The first step would be a selective methoxylation at the 2-position. The resulting 5-chloro-2-methoxypyridine could then be subjected to a reaction to introduce the isopropoxy group at the 3-position. This might involve a nitration at the 3-position, followed by reduction to an amino group, which is then converted to a hydroxyl group via a Sandmeyer-type reaction. Finally, the hydroxyl group could be alkylated to give the desired isopropoxy group. Each of these steps would need to be optimized for reaction conditions to maximize the yield and purity of the product.

The table below outlines a hypothetical multi-step synthesis, highlighting the key transformations and intermediates.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | 2,5-Dichloropyridine | Sodium methoxide, Methanol | 5-Chloro-2-methoxypyridine | Nucleophilic Aromatic Substitution (SNAr) |

| 2 | 5-Chloro-2-methoxypyridine | Nitrating agent (e.g., HNO3/H2SO4) | 5-Chloro-2-methoxy-3-nitropyridine | Electrophilic Aromatic Substitution |

| 3 | 5-Chloro-2-methoxy-3-nitropyridine | Reducing agent (e.g., Sn/HCl) | 5-Chloro-2-methoxy-3-aminopyridine | Nitro group reduction |

| 4 | 5-Chloro-2-methoxy-3-aminopyridine | NaNO2, H2SO4, H2O | 5-Chloro-2-methoxy-3-hydroxypyridine | Diazotization and hydrolysis |

| 5 | 5-Chloro-2-methoxy-3-hydroxypyridine | Isopropyl halide, Base | This compound | Williamson ether synthesis |

This table represents a logical sequence of reactions, but other routes are also possible. The choice of the optimal route would depend on factors such as the availability and cost of starting materials, the scalability of the reactions, and the ease of purification of the intermediates.

Alternative Synthetic Pathways for Related Isomers and Analogues

The synthesis of isomers and analogues of this compound often relies on building up the substitution pattern on a pyridine scaffold. Key strategies involve nucleophilic substitution, diazotization reactions, and selective alkylation of hydroxylated pyridine intermediates.

A foundational precursor for many multi-substituted pyridines is 2-amino-5-chloropyridine. A patented method outlines the conversion of this starting material to 5-chloro-2,3-dihydroxypyridine. This process involves a sequence of diazotization to yield 2-hydroxy-5-chloropyridine, followed by nitration to introduce a nitro group at the 3-position, subsequent reduction of the nitro group to an amino group, and a final diazotization to afford the dihydroxy compound nih.gov.

The selective alkylation of the resulting 5-chloro-2,3-dihydroxypyridine is a critical and challenging step. The two hydroxyl groups at the C2 and C3 positions exhibit different chemical properties. The C2-hydroxyl group exists in tautomeric equilibrium with the corresponding 2-pyridone form, which influences its reactivity. Generally, the oxygen of a 2-pyridone is more nucleophilic than a hydroxyl group at the 3-position, which behaves more like a typical phenol. This difference in reactivity could, in principle, be exploited for selective O-alkylation.

A plausible, though unconfirmed, pathway to the target molecule could involve the following conceptual steps:

Synthesis of 5-chloro-2,3-dihydroxypyridine : Following the patented route from 2-amino-5-chloropyridine.

Selective O-methylation of the 2-hydroxyl group : This would yield 5-chloro-3-hydroxy-2-methoxypyridine. This selective methylation would likely depend on carefully controlled reaction conditions, such as the choice of base and methylating agent, to favor reaction at the more nucleophilic 2-pyridone oxygen.

O-isopropylation of the 3-hydroxyl group : The remaining hydroxyl group at the 3-position could then be alkylated using an isopropylating agent (e.g., 2-bromopropane or isopropyl tosylate) in the presence of a suitable base to yield the final product, this compound.

The synthesis of related analogues often involves similar strategic considerations. For instance, the preparation of 2-chloro-3-methoxy-5-nitropyridine highlights the utility of starting with a pre-functionalized pyridine ring and performing subsequent modifications. In one reported synthesis, 2-hydroxy-5-nitropyridine is chlorinated to give 2-chloro-5-nitropyridine. The methoxy group can be introduced at a later stage, although the direct conversion to 2-chloro-3-methoxy-5-nitropyridine from a hydroxylated precursor is not explicitly detailed.

The table below summarizes some of the key reactions and intermediates involved in the synthesis of related substituted pyridines.

| Starting Material | Reagents | Product | Reaction Type |

| 2-amino-5-chloropyridine | 1. NaNO₂, H₂SO₄2. HNO₃, H₂SO₄3. Reduction4. NaNO₂, H₂O | 5-chloro-2,3-dihydroxypyridine | Diazotization, Nitration, Reduction, Diazotization |

| 2-hydroxy-5-nitropyridine | POCl₃, PCl₅ | 2-chloro-5-nitropyridine | Chlorination |

It is important to note that the successful synthesis of this compound would heavily rely on the optimization of reaction conditions to achieve the desired regioselectivity in the alkylation steps. The electronic effects of the existing substituents on the pyridine ring at each stage of the synthesis would play a crucial role in directing the incoming functional groups.

Advanced Spectroscopic and Structural Characterization Methods for 5 Chloro 3 Isopropoxy 2 Methoxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 5-Chloro-3-isopropoxy-2-methoxypyridine, ¹H NMR spectroscopy would identify all non-equivalent protons. The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methine proton of the isopropoxy group, the six methyl protons of the isopropoxy group, and the three protons of the methoxy (B1213986) group. The splitting patterns (e.g., singlets, doublets, septets) and coupling constants (J-values) would reveal the neighboring proton relationships, confirming the substitution pattern on the pyridine ring.

¹³C NMR spectroscopy complements the proton data by detecting the carbon skeleton of the molecule. A spectrum would display nine distinct signals, corresponding to each unique carbon atom in this compound: five from the pyridine ring, three from the isopropoxy group, and one from the methoxy group. The chemical shifts (δ) of these signals are indicative of the electronic environment of each carbon atom. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound The following data is illustrative of expected values based on structurally similar compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.8 - 8.2 | d | Pyridine Ring H |

| ¹H | 7.2 - 7.6 | d | Pyridine Ring H |

| ¹H | 4.5 - 5.0 | sept | -OCH(CH₃)₂ |

| ¹H | 3.9 - 4.2 | s | -OCH₃ |

| ¹H | 1.3 - 1.5 | d | -OCH(CH₃)₂ |

| ¹³C | 155 - 165 | - | C-O (C2) |

| ¹³C | 140 - 150 | - | C-O (C3) |

| ¹³C | 135 - 145 | - | Pyridine Ring C-H |

| ¹³C | 120 - 130 | - | C-Cl (C5) |

| ¹³C | 110 - 120 | - | Pyridine Ring C-H |

| ¹³C | 70 - 75 | - | -OCH(CH₃)₂ |

| ¹³C | 55 - 60 | - | -OCH₃ |

| ¹³C | 20 - 25 | - | -OCH(CH₃)₂ |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of a compound and can provide structural clues through the analysis of fragmentation patterns. The molecular weight of this compound is 201.65 g/mol . synquestlabs.comchemscene.com

High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of the molecule by providing a highly accurate mass measurement. A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic cluster. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion will appear as two peaks: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1. researchgate.net This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions. The subsequent fragmentation of the molecular ion provides a unique fingerprint. For this compound, expected fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, the loss of an isopropyl group, or the cleavage of the entire isopropoxy group.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₉H₁₂ClNO₂ | Determined by HRMS |

| Molecular Weight | 201.65 g/mol | Confirms the mass of the molecule synquestlabs.comchemscene.com |

| [M]+ Peak (³⁵Cl) | ~201 | Mass of the molecule with the ³⁵Cl isotope |

| [M+2]+ Peak (³⁷Cl) | ~203 | Mass of the molecule with the ³⁷Cl isotope |

| Isotopic Ratio (M+ / M+2) | ~3:1 | Confirms the presence of one chlorine atom researchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is generated by the absorption of infrared radiation corresponding to the vibrational frequencies of bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a molecular "fingerprint" that is unique to the compound and allows for the identification of its functional groups.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the various bonds present. Key vibrational modes would include C-H stretching from the aliphatic isopropoxy and methoxy groups, as well as the aromatic C-H on the pyridine ring. The spectra would also show C-O stretching vibrations for the ether linkages, C=C and C=N stretching vibrations within the pyridine ring, and a characteristic absorption for the C-Cl bond, typically found in the lower wavenumber region. rsc.orgresearchgate.net

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound The following data is illustrative of expected values based on structurally similar compounds. rsc.orgresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridine Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Isopropoxy & Methoxy |

| C=N / C=C Stretch | 1400 - 1600 | Pyridine Ring |

| C-H Bend | 1350 - 1480 | Aliphatic Groups |

| C-O Stretch (Ether) | 1050 - 1250 | Ar-O-C & C-O-C |

| C-Cl Stretch | 600 - 800 | Chloro Group |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms or Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline solid state. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation. mdpi.com

To perform this analysis on this compound or a suitable crystalline derivative, a high-quality single crystal is required. This crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. researchgate.net

The resulting structural solution would reveal the planarity of the pyridine ring and the specific spatial orientation of the methoxy and isopropoxy substituents relative to the ring. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate how the molecules pack together in the crystal. This information is invaluable for understanding the physical properties of the solid material and for computational modeling studies. nih.govmdpi.com

Table 4: Information Obtainable from X-ray Crystallography

| Structural Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal's structure. |

| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |

| Bond Lengths | The exact distances between bonded atoms (e.g., C-C, C-O, C-Cl). |

| Bond Angles | The angles formed between three connected atoms (e.g., C-O-C). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Crystal Packing | The arrangement of molecules relative to each other in the solid state. |

Chemical Reactivity and Mechanistic Studies of 5 Chloro 3 Isopropoxy 2 Methoxypyridine

Reactivity Towards Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halopyridines. The pyridine (B92270) nitrogen atom acts as an electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating substitution. youtube.com The positions most activated towards nucleophilic attack are those ortho and para to the nitrogen (C2, C4, C6). In 5-Chloro-3-isopropoxy-2-methoxypyridine, the presence of substituents complicates this general trend.

In the context of nucleophilic aromatic substitution, amination reactions on chloropyridines are common. The site-selectivity is heavily influenced by the substitution pattern on the pyridine ring. For multisubstituted pyridines, predicting the outcome of amination requires an analysis of the combined electronic and steric effects of all substituents. acs.org

Studies on related polyhalogenated heterocycles show that quantum mechanics calculations, specifically of the Lowest Unoccupied Molecular Orbital (LUMO), can effectively predict the site of nucleophilic attack. wuxibiology.com For a given electrophile, the site with the largest LUMO lobe and lowest activation energy for the SNAr transition state will be preferentially attacked. wuxibiology.com In systems with multiple potential leaving groups, such as polychlorinated pyridines, the position most activated by the ring nitrogen and other electron-withdrawing groups is typically substituted first. For instance, in reactions with 2,4-dichloropyridine (B17371), nucleophilic attack often favors the C2 position due to its proximity to the ring nitrogen. researchgate.net

In the case of this compound, the chlorine is at the C5 position. While C2 and C6 are the most electronically activated positions for SNAr on an unsubstituted pyridine, the chlorine at C5 is not in an "activated" position. However, substitution can still occur under forcing conditions. The directing effect in such cases is a complex interplay between the activating alkoxy groups and the deactivating chloro and nitrogen atoms. In similar complex pharmaceuticals, late-stage functionalization via SNAr has been achieved by first installing a better leaving group, like fluorine, to enable substitution with various amines. acs.org

Alkoxy groups, such as the methoxy (B1213986) and isopropoxy groups in the target molecule, are generally considered electron-donating through resonance. This property can influence SNAr reactions in several ways. On one hand, electron-donating groups can destabilize the Meisenheimer complex, slowing down the reaction rate compared to a pyridine ring substituted with electron-withdrawing groups.

On the other hand, alkoxy groups can themselves act as leaving groups in SNAr reactions, sometimes competing with halide displacement. Computational studies on 6-alkoxy-4-chloro-5-nitropyrimidines revealed that while the chlorine atom is initially a better leaving group when reacting with primary amines, subsequent substitution of the alkoxy group can occur. chemrxiv.org This suggests that under certain conditions, a sequential substitution might be possible, though typically a halide is a better leaving group than an alkoxide. The relative leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, which is evidence for a mechanism where the rate-controlling step is the initial addition of the nucleophile. nih.gov The presence of strong electron-donating alkoxy groups at C2 and C3 would be expected to decrease the electrophilicity of the pyridine ring, making SNAr at the C5-chloro position less favorable than on a pyridine ring without such substituents.

Reactivity Towards Electrophiles

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene. quimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by inductively withdrawing electron density. Furthermore, under the strongly acidic conditions often used for SEAr, the pyridine nitrogen is protonated, creating a pyridinium (B92312) cation which is even more strongly deactivated. rsc.org

Nitration is a classic electrophilic aromatic substitution reaction. masterorganicchemistry.com For pyridine itself, electrophilic attack occurs preferentially at the C3 and C5 positions, as attack at C2, C4, or C6 leads to a highly unstable resonance contributor where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.orgaklectures.com

In this compound, the regioselectivity of nitration is governed by the directing effects of the five substituents (including the ring nitrogen).

Pyridine Nitrogen: Strongly deactivating, meta-directing (i.e., directs to C3 and C5).

-Cl (C5): Deactivating, ortho-, para-directing.

-O-iPr (C3): Activating, ortho-, para-directing.

-O-Me (C2): Activating, ortho-, para-directing.

Metal-Catalyzed Transformations of this compound

The chlorine atom at the C5 position serves as a handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ecampus.comresearchgate.netmdpi.com The general reactivity of aryl chlorides in these couplings is lower than that of the corresponding bromides or iodides. libretexts.org

The C5-Cl bond of this compound is amenable to palladium-catalyzed cross-coupling reactions, which typically proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. libretexts.orgwikipedia.org

Heck Reaction: This reaction couples the aryl halide with an alkene. wikipedia.org For this compound, a Heck reaction would involve the palladium-catalyzed coupling of the C5 position with an alkene, such as an acrylate (B77674) or styrene, in the presence of a base. organic-chemistry.orgyoutube.com Given that the substrate is an aryl chloride, more active catalyst systems, potentially employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, might be required for efficient transformation. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction of this compound would yield a 5-alkynyl-3-isopropoxy-2-methoxypyridine derivative. Copper-free Sonogashira protocols have also been developed and could be applicable. nih.gov Studies on related di- and tetra-halopyridines have shown that selective Sonogashira couplings can be achieved by carefully controlling reaction conditions. nih.gov

Suzuki-Miyaura Coupling: This versatile reaction couples the aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org Reacting this compound with a suitable aryl- or heteroarylboronic acid would generate a biaryl structure. The success of Suzuki couplings with less reactive aryl chlorides often depends on the choice of ligand, with bulky, electron-rich phosphines like SPhos and XPhos showing high efficacy. nih.gov The mechanism involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to give the coupled product. libretexts.orgnih.gov

The table below summarizes typical conditions for these cross-coupling reactions involving aryl chlorides, which would be analogous for the transformation of this compound.

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Chlorides

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Heck | Pd(OAc)₂ | P(o-tol)₃ or NHC | K₂CO₃, Cs₂CO₃ | NMP, DMA | 100-140 |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ or None | Et₃N, Piperidine | THF, DMF | 25-100 |

| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene | 80-110 |

This table presents generalized conditions based on literature for related aryl chlorides and serves as a starting point for developing specific protocols for this compound. Actual conditions may vary. Sources: nih.govlibretexts.orgnih.govnih.govnih.gov

Oxidative Addition Mechanisms in Palladium Catalysis

The oxidative addition of an aryl halide to a low-valent palladium(0) complex is the crucial first step in many cross-coupling reactions. The mechanism of this process for this compound is expected to be influenced by the electronic nature of the pyridine ring and the specific palladium catalyst system employed. While direct experimental or computational studies on this specific molecule are not prevalent in the reviewed literature, its reactivity can be inferred from extensive research on analogous chloropyridine derivatives.

Two primary mechanisms are generally considered for the oxidative addition of aryl chlorides to Pd(0) complexes: a concerted three-centered mechanism and a stepwise nucleophilic displacement (SNAr-type) mechanism. nih.govchemrxiv.org The operative pathway is highly dependent on the coordination number of the palladium center and the nature of its ligands. nih.govnih.gov

For a 12-electron, monoligated palladium species, PdL, a concerted mechanism is often favored. In this pathway, the palladium center interacts simultaneously with the ipso-carbon and the chlorine atom of the pyridine ring in a three-membered transition state. nih.gov

Computational studies on 2,4-dichloropyridine have shown that monoligated Pd(IPr) (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) favors a three-centered mechanism for oxidative addition at the C4-Cl bond. nih.gov Conversely, for bis-ligated palladium complexes, a nucleophilic displacement pathway is often the lower energy route. nih.gov The choice of ancillary ligands on the palladium catalyst also plays a critical role, with bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) being particularly effective in promoting the oxidative addition of traditionally less reactive aryl chlorides. mit.edu

The relative rates of oxidative addition for different haloarenes generally follow the trend I > Br > Cl, which correlates with the C-X bond dissociation energies. berkeley.edu However, the specific electronic and steric environment of the substrate can lead to deviations from this trend. For this compound, the presence of two alkoxy groups (methoxy and isopropoxy) introduces electron-donating character to the ring through resonance, which could potentially modulate the rate of oxidative addition compared to unsubstituted chloropyridine.

Table 1: Comparison of Oxidative Addition Mechanisms

| Palladium Species | Typical Mechanism for Aryl Chlorides | Key Features of Transition State | Influence of Pyridine Nitrogen |

| 12-electron PdL | Concerted | Three-centered, simultaneous interaction with C and Cl | Less direct influence when Cl is not at C2/C6 |

| 14-electron PdL₂ | Nucleophilic Displacement (S | Interaction with ipso- and ortho-carbons, no significant Pd-Cl interaction | Stabilizes transition state, enhancing reactivity |

Pyridine Ring Activation and Didehydropyridine Intermediate Formation

The formation of didehydropyridines (pyridynes) as highly reactive intermediates offers a powerful, albeit challenging, route to functionalized pyridine derivatives. These species are typically generated from dihalopyridines or halo(trialkylstannyl)pyridines under strong basic conditions. While direct evidence for the formation of a didehydropyridine from this compound is not available in the literature, the principles of aryne chemistry allow for speculation on its potential to form such an intermediate.

The generation of a pyridyne intermediate from a chloropyridine would require deprotonation of a carbon atom adjacent to the chlorine, followed by elimination of HCl. For this compound, there are two possible protons that could be abstracted: the one at the C4 position or the one at the C6 position.

The acidity of these protons is a critical factor. The electron-withdrawing inductive effect of the chlorine atom at C5 and the nitrogen atom within the ring will increase the acidity of the ring protons. The methoxy and isopropoxy groups at C2 and C3, respectively, are primarily electron-donating through resonance but can also exert a mild electron-withdrawing inductive effect. The precise influence of these alkoxy groups on the acidity of the C4 and C6 protons would require computational studies.

If deprotonation were to occur at C4, subsequent elimination of HCl would lead to the formation of 4,5-didehydro-3-isopropoxy-2-methoxypyridine. If deprotonation occurred at C6, it would result in 5,6-didehydro-3-isopropoxy-2-methoxypyridine. The regioselectivity of this process would be governed by the relative acidity of the C4 and C6 protons.

Once formed, the didehydropyridine intermediate is a highly strained and electrophilic species that can be trapped by a variety of nucleophiles or participate in cycloaddition reactions. This provides a pathway to introduce new substituents onto the pyridine ring.

It is important to note that the conditions required to generate pyridynes are often harsh and may not be compatible with all functional groups. The stability of the isopropoxy and methoxy groups under strongly basic conditions would need to be considered.

The synthesis of substituted dihydropyridines from pyridines via dearomatization represents an alternative strategy for activating the pyridine ring. d-nb.inforesearchgate.net These methods typically involve N-activation of the pyridine followed by reduction, yielding 1,2- or 1,4-dihydropyridine (B1200194) derivatives which can then be further functionalized. d-nb.info While distinct from didehydropyridine formation, these approaches also highlight the versatile reactivity of the pyridine core.

Table 2: Potential Didehydropyridine Intermediates from this compound

| Site of Deprotonation | Resulting Didehydropyridine Intermediate |

| C4 | 4,5-Didehydro-3-isopropoxy-2-methoxypyridine |

| C6 | 5,6-Didehydro-3-isopropoxy-2-methoxypyridine |

Computational and Theoretical Investigations of 5 Chloro 3 Isopropoxy 2 Methoxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For 5-Chloro-3-isopropoxy-2-methoxypyridine, DFT calculations would provide a detailed picture of its three-dimensional shape, bond lengths, bond angles, and the distribution of electrons within the molecule.

The process begins with optimizing the molecular geometry to find the lowest energy conformation. Functionals like B3LYP, paired with a basis set such as 6-31G(d) or higher, are commonly employed for this purpose. wikipedia.orgnih.gov The results of such a calculation would yield precise data on the spatial arrangement of the atoms. For instance, the calculations would reveal the dihedral angles between the pyridine (B92270) ring and the isopropoxy and methoxy (B1213986) substituents, which are crucial for understanding steric hindrance and conformational preferences.

Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). wikipedia.org For this compound, one would expect negative potential (red/yellow areas) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ether groups, indicating sites susceptible to electrophilic attack. Positive potential (blue areas) would likely be found around the hydrogen atoms.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-Cl | ~1.74 Å |

| C5-O(isopropoxy) | ~1.37 Å | |

| C6-O(methoxy) | ~1.36 Å | |

| C-N (average) | ~1.34 Å | |

| Bond Angle | Cl-C2-C3 | ~118° |

| C4-C5-O | ~125° | |

| C5-O-CH(isopropoxy) | ~118° | |

| Dihedral Angle | Cl-C2-C3-C4 | ~179° (indicating planarity) |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar structures.

Prediction of Reaction Pathways and Transition States

Theoretical chemistry can be used to model chemical reactions, predicting the most likely pathways and identifying the high-energy transition states that must be overcome. For this compound, this could involve modeling its synthesis or its subsequent reactions, such as nucleophilic aromatic substitution.

By mapping the potential energy surface of a reaction, chemists can calculate the activation energies required for different reaction mechanisms. For example, in the synthesis of substituted pyridines, different routes can be compared to determine which is more energetically favorable. nih.gov The identification of transition state structures, which are saddle points on the potential energy surface, is a key part of this process. These calculations help in understanding the factors that control reaction rates and regioselectivity. For instance, in reactions of 3,4-pyridynes, the substitution pattern has been shown to perturb the aryne structure, which in turn governs the regioselectivity of nucleophilic additions.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, the energy and spatial distribution of the HOMO and LUMO would be calculated using DFT. The HOMO is expected to be located primarily on the electron-rich pyridine ring and the oxygen atoms of the ether groups. The LUMO would likely be distributed across the aromatic system, with significant contributions from the carbon atoms bonded to the electronegative chlorine and nitrogen atoms.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical reactivity descriptor. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Other reactivity descriptors that can be derived from these calculations include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

| Electronegativity (χ) | 3.85 |

Note: These values are hypothetical and serve to illustrate the type of data generated from FMO analysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate their movements. This allows for the exploration of the different conformations the molecule can adopt, particularly the rotation around the single bonds of the isopropoxy and methoxy groups. The simulation can reveal the most stable conformations and the energy barriers between them.

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water), one can study hydration patterns and the formation of hydrogen bonds. If the molecule were being investigated as a potential drug candidate, MD simulations could be used to model its interaction with a target protein, providing information on binding affinity and the specific interactions that stabilize the complex.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that relates one or more properties of a compound to its structural or physicochemical descriptors.

For this compound, a QSPR study would typically be part of a larger investigation of a series of related pyridine derivatives. The goal would be to develop a model that can predict a specific property, such as boiling point, solubility, or a measure of biological activity, for new, unsynthesized analogues.

The process involves:

Assembling a dataset of compounds with known property values.

Calculating a large number of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to select the most relevant descriptors and build a predictive model.

Validating the model to ensure its predictive power.

A successful QSPR model for analogues of this compound could guide the design of new compounds with desired properties, saving significant time and resources in the discovery process.

Design and Synthesis of Analogues and Derivatives of 5 Chloro 3 Isopropoxy 2 Methoxypyridine

Systematic Modification of the Isopropoxy Group

The isopropoxy group at the C-3 position of the pyridine (B92270) ring is a key target for modification to explore the impact of steric bulk and lipophilicity. Synthetic strategies typically involve the Williamson ether synthesis, starting from a 3-hydroxy-2-methoxypyridine precursor. By reacting the corresponding sodium or potassium salt of the pyridinol with various alkyl halides, a library of analogues with different ether side chains can be generated.

Key modifications include:

Linear Alkoxy Chains: Replacing the isopropyl group with smaller (ethoxy) or larger (n-propoxy, n-butoxy) linear alkyl chains.

Branched Alkoxy Chains: Introducing alternative branched structures like sec-butoxy or isobutoxy to investigate steric effects.

Cycloalkoxy Groups: Incorporating cyclic systems such as cyclopropoxy or cyclohexyloxy to introduce conformational rigidity.

Functionalized Alkoxy Chains: Appending functional groups like hydroxyl or amino moieties to the alkyl chain to alter polarity and potential hydrogen bonding interactions.

| Analogue Type | Example Substituent (at C-3) | Rationale for Modification | Typical Reagent |

|---|---|---|---|

| Linear Alkoxy | Ethoxy (-OCH2CH3) | Reduce steric bulk | Ethyl iodide |

| Branched Alkoxy | sec-Butoxy (-OCH(CH3)CH2CH3) | Explore alternative steric profiles | 2-Bromobutane |

| Cycloalkoxy | Cyclopropoxy | Introduce conformational rigidity | Bromocyclopropane |

| Functionalized Alkoxy | 2-Hydroxyethoxy (-OCH2CH2OH) | Increase polarity, potential for H-bonding | 2-Bromoethanol |

Exploration of Different Halogen Substitutions (e.g., Bromo, Fluoro)

Varying the halogen atom at the C-5 position significantly influences the electronic properties of the pyridine ring and its potential for metabolic stability and further functionalization. The chloro group can be replaced with bromo or fluoro atoms, typically requiring distinct synthetic approaches.

Bromo-Derivatives: The synthesis of 5-bromo analogues can be achieved through several routes. One common method is the direct bromination of a suitable pyridine precursor using a brominating agent like N-bromosuccinimide (NBS) google.com. Alternatively, a Sandmeyer-type reaction on a 5-aminopyridine intermediate can yield the 5-bromo derivative. Another approach involves starting with a dibrominated pyridine, such as 2,5-dibromopyridine, and selectively substituting the more reactive 2-bromo position with a methoxy (B1213986) group using sodium methoxide, leaving the 5-bromo position intact chemicalbook.com.

Fluoro-Derivatives: The introduction of a fluorine atom often requires specific fluorinating reagents. A prevalent strategy involves the diazotization of a 5-aminopyridine precursor, followed by a Schiemann reaction or a related Sandmeyer reaction with a fluoride source google.comresearchgate.net. For instance, 2-methoxy-5-aminopyridine can be converted to a diazonium salt and subsequently reacted with a fluorination reagent to yield the 5-fluoro analogue google.com. Such fluorinated pyridines are valuable intermediates for further chemical elaboration nbinno.com.

| Halogen Analogue | Synthetic Strategy | Key Reagents | Starting Material Example |

|---|---|---|---|

| 5-Bromo | Electrophilic Bromination | N-Bromosuccinimide (NBS) | 3-Isopropoxy-2-methoxypyridine |

| 5-Bromo | Nucleophilic Substitution | Sodium Methoxide | 2,5-Dibromo-3-isopropoxypyridine |

| 5-Fluoro | Schiemann/Sandmeyer Reaction | NaNO2, HBF4 or other fluoride source | 5-Amino-3-isopropoxy-2-methoxypyridine |

Variation of the Methoxy Group

Modification of the methoxy group at the C-2 position is another avenue for creating structural diversity. Similar to the C-3 position, this is typically accomplished via nucleophilic aromatic substitution on a 2-halopyridine precursor. For example, reacting a 2,5-dichloro-3-isopropoxypyridine with various sodium alkoxides (e.g., sodium ethoxide, sodium propoxide) allows for the introduction of different alkoxy groups at the C-2 position. The presence of compounds like 5-Chloro-2-ethoxypyridine-3-boronic acid in chemical catalogs confirms the accessibility of such C-2 alkoxy variations calpaclab.com. This modification can influence the molecule's metabolic profile and its interaction with biological targets.

Synthesis of Pyridine Ring-Functionalized Derivatives

The pyridine core itself can be further functionalized, most commonly by leveraging the reactivity of the C-5 chloro substituent. The chlorine atom serves as an effective leaving group and a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds nih.gov.

Suzuki-Miyaura Cross-Coupling: This is a widely used reaction for introducing aryl, heteroaryl, or vinyl groups at the C-5 position. The reaction couples the 5-chloropyridine derivative with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base nih.govresearchgate.netresearchgate.netsigmaaldrich.com. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields with a broad range of functionalized boronic acids mdpi.commdpi.com.

Other Functionalizations:

Amination: The chloro group can be displaced by amines, or alternatively, amino groups can be introduced on related scaffolds like 5-chloro-3-methoxypyridine via an aryne mechanism using strong bases like n-butyllithium and an amine nucleophile clockss.org.

Alkynylation (Sonogashira Coupling): Reaction with terminal alkynes under palladium/copper catalysis can install alkynyl groups.

Vinylation (Heck Coupling): Introduction of vinyl groups can be achieved by reacting with alkenes. A patent describes the conversion of 2-chloro-5-bromopyridine to 2-chloro-5-vinylpyridine, which can be subsequently hydrogenated to an ethyl group google.com.

Metalation and Subsequent Reaction: Directed ortho-metalation using a strong base like lithium diisopropylamide (LDA) can create a lithiated intermediate, which can then be quenched with various electrophiles to introduce groups such as boronic acids or carboxylic acids .

| Reaction Type | Group Introduced at C-5 | Typical Reagents | Reference Reaction |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl, Heteroaryl | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4) | Coupling of 5-bromopyridines with arylboronic acids nih.govmdpi.com |

| Amination (via aryne) | Amino (-NR2) | n-BuLi, Amine (HNR2) | Reaction of 5-chloro-3-methoxypyridine with lithium amides clockss.org |

| Vinylation/Hydrogenation | Ethyl (-CH2CH3) | 1. Vinylboronic acid (Suzuki) 2. H2, Catalyst (e.g., Pd/C) | Synthesis of 2-chloro-5-ethylpyridine from 2-chloro-5-bromopyridine google.com |

Stereochemical Considerations in Analogue Synthesis

Introducing stereocenters into the analogues of 5-Chloro-3-isopropoxy-2-methoxypyridine can lead to enantiomers with distinct biological activities. Stereochemistry can be incorporated through several strategies.

Chiral Side Chains: The most direct method is to introduce a chiral substituent. This can be done by replacing the achiral isopropoxy or methoxy groups with chiral alkoxy groups derived from enantiopure alcohols. For example, analogues have been synthesized containing chiral moieties like (S)-pyrrolidinylmethoxy groups, which are attached via standard synthetic procedures nih.gov.

Asymmetric Synthesis on the Ring: More complex methods can create stereocenters directly on the pyridine ring or a reduced (piperidine) version of it. Methodologies have been developed for the stereoselective synthesis of chiral pyridinones and piperidines using chiral auxiliaries or asymmetric catalysis nih.govresearchgate.net. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been used to synthesize enantioenriched 3-substituted piperidines from pyridine-derived precursors snnu.edu.cn. Although these methods have not been specifically reported for the this compound scaffold, they represent viable strategies for generating chiral derivatives.

Synthesis of Chiral Ligands: The principles of stereoselective synthesis are also applied to create chiral pyridine-based ligands for asymmetric catalysis, demonstrating the advanced synthetic control achievable with pyridine chemistry rsc.orgrsc.org.

These approaches highlight the potential for creating a wide array of structurally and stereochemically diverse analogues for further investigation.

Exploration of Mechanistic Biological Interactions of 5 Chloro 3 Isopropoxy 2 Methoxypyridine Analogues

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

The substitution pattern of 5-Chloro-3-isopropoxy-2-methoxypyridine, featuring a halogen atom and alkoxy groups on a pyridine (B92270) ring, suggests the potential for interaction with various enzymes.

Interaction with Serine Proteases: Proposed Reversible Covalent Bond Formation

Substituted pyridine derivatives have been investigated as inhibitors of serine proteases. For instance, pyridine-2(1H)-one derivatives have demonstrated inhibitory effects on the cercarial serine protease from Schistosoma mansoni. nih.gov The mechanism of inhibition for some electrophilic heterocycles can involve covalent bond formation. researchgate.net While many covalent inhibitors form irreversible bonds, there is a growing interest in developing reversible covalent inhibitors to minimize off-target effects. researchgate.netnih.gov This reversible interaction can be achieved by designing electrophilic "warheads" that form adducts with the target enzyme, but these adducts can then dissociate, restoring both the inhibitor and the enzyme. researchgate.netnih.gov

In the context of serine proteases, the active site serine residue can act as a nucleophile, attacking an electrophilic center on the inhibitor. For some inhibitors, this leads to the formation of a stable acyl-enzyme intermediate. nih.gov For a compound like this compound, it is conceivable that the pyridine ring could be activated for nucleophilic attack, potentially leading to reversible covalent inhibition, although this remains a hypothetical mechanism without direct experimental evidence.

Modulation of Kinase and Phosphatase Activities

Pyridine derivatives are a common scaffold in the development of kinase inhibitors. nih.gov For instance, imidazo[1,2-a]pyridine (B132010) derivatives have been designed as inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2). nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases, a common feature of kinase inhibitors. The specific substitutions on the pyridine ring are crucial for determining the potency and selectivity of inhibition.

The modulation of phosphatases by small molecules is also an area of active research. Protein phosphatase 2A (PP2A), a family of serine-threonine phosphatases, is involved in regulating various cellular signaling pathways, often by counteracting the activity of kinases. nih.gov While direct evidence for this compound is lacking, other complex molecules are known to modulate phosphatase activity.

Studies on Cellular Processes and Pathways Affected by Derivatives

The potential enzymatic inhibitory activities of substituted pyridines suggest they could influence various cellular processes.

Alterations in Gene Expression and Cellular Metabolism

Exposure of cells to chemical compounds, including those with a pyridine core, can lead to significant changes in gene expression. For example, sublethal exposure of Anopheles coluzzii to pyrethroids, which are also heterocyclic compounds, resulted in broad transcriptomic changes, including the downregulation of genes involved in mitochondrial respiration. nih.gov This suggests that similar complex substituted heterocycles could impact metabolic pathways at the transcriptional level. The KEGG PATHWAY database provides a comprehensive map of metabolic pathways that can be altered by various xenobiotics. genome.jp

Proteasome Activity Modulation in Model Systems

The proteasome is a multi-subunit protease complex responsible for degrading most cellular proteins and is a validated target for cancer therapy. nih.gov Some small molecules can modulate proteasome activity. nih.gov While the initial proteasome inhibitors were peptide-based, non-peptidic inhibitors have since been developed. The mechanism of action often involves the inhibitor binding to one of the active sites within the 20S catalytic core of the proteasome. Given that some pyridine-containing compounds have been developed as proteasome inhibitors, it is plausible that a compound like this compound could, in principle, interact with the proteasome, although this would require experimental validation.

Structure-Activity Relationship (SAR) Studies on Derivatives to Elucidate Biological Mechanisms

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies have been conducted for various biological targets.

For instance, in a series of imidazo[1,2-a]pyridine derivatives designed as Nek2 inhibitors, specific substitutions on the fused ring system were found to be critical for potent inhibitory activity. nih.gov Similarly, SAR studies of pyridazinone derivatives as glucan synthase inhibitors revealed that modifications to the core structure and appended functionalities significantly impacted their antifungal activity. nih.gov

In the context of antiproliferative activity, the nature and position of substituents on the pyridine ring play a crucial role. Studies on various pyridine derivatives have shown that the presence of halogen atoms and the size of the substituents can significantly affect their cytotoxic potency against cancer cell lines. mdpi.com For example, smaller halogens like fluorine and chlorine were associated with lower IC50 values in one study. mdpi.com

The following table summarizes SAR findings for different classes of pyridine derivatives from the literature, which could provide a basis for predicting the potential activity of this compound analogues.

| Pyridine Derivative Class | Biological Target/Activity | Key SAR Findings |

| Pyridine-2(1H)-ones nih.gov | Cercarial serine protease | Differential inhibitory effects based on substitutions, with some derivatives showing potent inhibition. |

| Imidazo[1,2-a]pyridines nih.gov | Nek2 Kinase | Substitutions on the imidazo[1,2-a]pyridine core are crucial for anti-proliferative activity. |

| General Pyridine Derivatives mdpi.com | Antiproliferative Activity | The size and polarity of substituents, including halogens, significantly impact IC50 values. |

| Pyridazinone Derivatives nih.gov | Glucan Synthase | Changes to the core structure and sulfonamide moiety affect antifungal activity and systemic exposure. |

Table 1: Summary of Structure-Activity Relationship (SAR) Studies on Various Pyridine Derivatives

Potential Research Applications of 5 Chloro 3 Isopropoxy 2 Methoxypyridine and Its Derivatives

Building Blocks in Complex Organic Molecule Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com Substituted pyridines are particularly valuable in this regard, as the pyridine (B92270) ring is a key component of many biologically active compounds. nih.gov The development of mild, efficient, and modular methods for synthesizing a variety of substituted pyridines is highly desirable for drug discovery and medicinal chemistry. nih.gov

Derivatives of 5-Chloro-3-isopropoxy-2-methoxypyridine, particularly those containing the 2-methoxypyridine motif, have demonstrated utility as strategic intermediates in the synthesis of intricate natural products. For instance, 2-methoxypyridines have been employed as stable surrogates for piperidine or pyridone rings in the total synthesis of complex molecules like the Lycopodium alkaloids. nih.gov This "top-down" approach, which starts with the pyridine ring already formed, benefits from the reduced basicity of the 2-methoxypyridine nitrogen atom compared to an unsubstituted pyridine, an effect attributed to the electron-withdrawing nature of the alkoxy group. nih.gov This modulation of reactivity allows for chemical transformations that might be incompatible with a more basic nitrogen atom.

The versatility of substituted pyridines as building blocks is enhanced by modern synthetic methods that allow for their modular construction. Cascade reactions involving copper-catalyzed cross-couplings and electrocyclizations can produce highly substituted pyridines from readily available starting materials with good functional group tolerance. nih.gov

Table 1: Examples of Pyridine-Based Building Blocks in Complex Synthesis

| Pyridine Derivative Type | Application/Complex Molecule Synthesized | Synthetic Strategy |

| 2-Methoxypyridines | Magellanine-type Lycopodium alkaloids | Used as a stable surrogate for the piperidine ring in a 'top-down' approach. nih.gov |

| Dibromopyridines | Combretastatin-A4 analogues | Acted as a scaffold for sequential Suzuki coupling to introduce varied aryl groups. nih.gov |

| α,β-Unsaturated ketoximes | Highly substituted pyridines | Used in a cascade reaction involving C-N cross-coupling and electrocyclization. nih.gov |

| 2-Amino-4-chloropyridine | Schiff base derivatives | Served as the core building block for condensation with various aldehydes. researchgate.net |

Precursors for Advanced Materials Research

The unique electronic and structural properties of the pyridine ring make its derivatives attractive precursors for advanced materials, particularly in the field of liquid crystals. researchgate.netrsc.org Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the technological basis for devices like LCDs. tandfonline.com

Research has shown that 2,5-disubstituted pyridine derivatives can be designed to exhibit specific liquid crystalline behaviors, such as twisted nematic (TN) and super twisted nematic (STN) phases, which are crucial for display applications. tandfonline.com The incorporation of alkoxy groups, similar to the methoxy (B1213986) and isopropoxy groups in this compound, is a common strategy in the design of liquid crystal molecules, or mesogens. researchgate.netmdpi.com The length and nature of these alkoxy chains, along with other polar substituents like chloro or cyano groups, significantly influence the formation, thermal range, and type of the resulting mesophase (e.g., nematic or smectic). researchgate.netrsc.org

For example, studies on bent-shaped luminescent mesogens have utilized a 2-methoxy-3-cyanopyridine core, demonstrating that the presence of the alkoxy group and other polar substituents dictates the formation of nematic or columnar phases over a wide thermal range. researchgate.netrsc.org These materials are of interest not only for displays but also for potential applications in solar cells, solid lasers, and photovoltaic devices. researchgate.net Furthermore, alkoxy-substituted pyridines can serve as precursors for push-pull fluorophores, which are molecules with unique photophysical properties relevant to optoelectronics. researchgate.net

Table 2: Influence of Pyridine Substitution on Liquid Crystal Properties

| Pyridine Core Structure | Substituents | Observed Mesophase(s) | Reference |

| 2-Methoxy-3-cyanopyridine | Terminal F or Cl | Nematic phase | researchgate.netrsc.org |

| 2-Methoxy-3-cyanopyridine | Terminal Br, NO2, or 4-pyridyl | Rectangular columnar phase | researchgate.netrsc.org |

| 4-Phenylpyridine | Terminal C6, C8, C16 alkoxy chains | Smectic B (SmB) and Smectic A (SmA) | mdpi.com |

| 2,5-disubstituted pyridine | Varied alkyl and cyano groups | Twisted Nematic (TN) and Super Twisted Nematic (STN) | tandfonline.com |

Methodological Advancements in Heterocyclic Chemistry

The synthesis and functionalization of heterocyclic compounds like pyridine are central to organic chemistry. nih.gov Compounds such as this compound and its analogs are not only synthetic targets but also substrates in the development of new reaction methodologies. Innovations in heterocyclic synthesis provide medicinal chemists with tools to expand drug-like chemical space and accelerate drug discovery programs. nih.gov

Recent advancements include skeletal editing, a powerful strategy that can directly convert one heterocyclic core into another. For example, a one-pot, two-step process has been developed to achieve a "two-atom swap" that transforms pyrimidines into highly functionalized pyridines under mild conditions. chinesechemsoc.org This type of transannulation offers a rapid route to diverse pyridine structures from commercially available pyrimidines, including those found in bioactive molecules. chinesechemsoc.org

Furthermore, the development of novel synthetic routes to access specific, highly functionalized pyridines represents a significant methodological advancement. This includes new cascade reactions for preparing substituted pyridines from simple starting materials and the creation of robust synthetic pathways to key intermediates like 2-chloronicotinonitrile derivatives. nih.govosi.lv Such methods are critical for building libraries of diverse heterocyclic compounds for screening and further development. nih.gov

Tools for Biochemical Pathway Elucidation in Research

Substituted pyridines are essential tools for probing and understanding complex biological systems, partly because the pyridine motif is found in vital natural cofactors like nicotinamide adenine dinucleotide (NAD). nih.gov By designing and synthesizing novel pyridine derivatives, researchers can create molecular probes to investigate and modulate specific biochemical pathways.

A key example is the use of a pyridine-substituted agent in a light-activated ruthenium complex to control the induction of cytochrome P450 (CYP) enzymes. acs.org These enzymes are crucial for drug metabolism, and the ability to turn on their activity in specific tissues with light provides a powerful tool for studying their function with high spatiotemporal precision. acs.org

Pyridine derivatives also serve as scaffolds for designing molecules that interact with specific biological targets, thereby helping to elucidate their function. For instance, pyridine-bridged analogues of the natural product Combretastatin-A4 were synthesized to study the structural requirements for inhibiting tubulin polymerization and blocking angiogenesis, key processes in cancer progression. nih.gov Similarly, a novel steroid-pyridine derivative was synthesized and found to exhibit positive inotropic activity on the heart by activating calcium channels, offering a tool to study cardiac muscle function and a potential candidate for heart failure treatment. nih.gov The study of how microorganisms break down pyridine compounds, such as the elucidation of the 4-hydroxypyridine catabolic pathway in Arthrobacter species, further demonstrates the use of these molecules in mapping metabolic networks. nih.gov

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

Currently, the synthesis of 5-Chloro-3-isopropoxy-2-methoxypyridine is not widely documented in peer-reviewed literature. The development of novel synthetic pathways is a primary challenge. Future research should focus on creating methods that are not only high-yielding but also adhere to the principles of green chemistry. This includes exploring one-pot syntheses, minimizing the use of hazardous reagents and solvents, and designing catalytic processes that reduce energy consumption and waste production. A key area of investigation would be the strategic introduction of the chloro, isopropoxy, and methoxy (B1213986) groups onto the pyridine (B92270) core, potentially starting from readily available precursors.

Deeper Understanding of Electronic and Steric Effects on Reactivity

The reactivity of the this compound ring is governed by the interplay of the electronic and steric effects of its substituents. The chlorine atom at the 5-position acts as an electron-withdrawing group, while the methoxy and isopropoxy groups at the 2- and 3-positions, respectively, are electron-donating. A significant research challenge lies in quantifying these competing effects to predict the regioselectivity of further chemical transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The bulky isopropoxy group likely imparts considerable steric hindrance, which could be strategically exploited to direct reactions to other sites on the pyridine ring.

Advanced Computational Modeling for Property Prediction

In the absence of extensive empirical data, computational chemistry offers a powerful tool for predicting the physicochemical properties and reactivity of this compound. Future research should leverage Density Functional Theory (DFT) and other advanced computational models to simulate properties such as molecular geometry, electronic charge distribution, and spectroscopic characteristics (e.g., NMR, IR). Such studies can provide valuable insights into the molecule's behavior and guide experimental design, potentially reducing the time and resources required for laboratory-based investigations.

A prospective area for computational analysis is the prediction of reaction barriers and transition states for various synthetic transformations. This would aid in the rational design of experiments and the optimization of reaction conditions.

| Predicted Property | Computational Method | Potential Application |

| Molecular Orbital Energies | DFT | Predicting sites of electrophilic and nucleophilic attack |

| Bond Dissociation Energies | DFT | Assessing the stability of the C-Cl bond for substitution reactions |

| NMR Chemical Shifts | GIAO-DFT | Aiding in the characterization of synthetic products |

Exploration of Novel Mechanistic Pathways

A significant hurdle in the application of this compound is the lack of information on the mechanistic pathways it may undergo. Future research should aim to elucidate the mechanisms of its reactions. This could involve kinetic studies, isotopic labeling experiments, and the trapping of reaction intermediates. Understanding these mechanisms is crucial for controlling reaction outcomes and for the development of new synthetic methodologies. For instance, investigating its behavior in palladium-catalyzed cross-coupling reactions could reveal novel catalytic cycles or unexpected side reactions.

Integration into Diverse Chemical Synthesis Platforms

The utility of this compound as a building block depends on its successful integration into various chemical synthesis platforms. A key challenge is to demonstrate its versatility in the construction of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. Research in this area should focus on developing robust protocols for its use in a range of standard and emerging synthetic transformations. This includes its application in multi-component reactions, flow chemistry, and automated synthesis to showcase its potential as a valuable tool for chemical innovation.

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-3-isopropoxy-2-methoxypyridine, considering regioselectivity and functional group compatibility?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyridine ring. A plausible route:

Starting Material : Begin with 2-methoxypyridine.

Chlorination : Introduce chlorine at position 5 using N-chlorosuccinimide (NCS) under radical initiation (e.g., AIBN) in acetonitrile at 80°C, leveraging halogenation protocols for pyridines .

Isopropoxy Introduction : React the 5-chloro intermediate with isopropyl bromide or tosylate in the presence of a base (e.g., NaH or K₂CO₃) in DMF at 60–80°C. Regioselectivity at position 3 is controlled by steric and electronic factors, with methoxy at position 2 directing substitution .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize stoichiometry to avoid overhalogenation or ether cleavage.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :